molecular formula C12H11ClN2 B2917997 3-chloro-6-[(3-methylphenyl)methyl]pyridazine CAS No. 339008-38-7

3-chloro-6-[(3-methylphenyl)methyl]pyridazine

Cat. No.: B2917997
CAS No.: 339008-38-7
M. Wt: 218.68
InChI Key: RVWDUMKNJFNWNK-UHFFFAOYSA-N
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Description

3-chloro-6-[(3-methylphenyl)methyl]pyridazine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-[(3-methylphenyl)methyl]pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-[(3-methylphenyl)methyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various substituted aryl- and heteroaryl pyridazines .

Scientific Research Applications

3-chloro-6-[(3-methylphenyl)methyl]pyridazine has several scientific research applications:

Comparison with Similar Compounds

3-chloro-6-[(3-methylphenyl)methyl]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-[(3-methylphenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-3-2-4-10(7-9)8-11-5-6-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWDUMKNJFNWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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